N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is a complex organic molecule belonging to the hydrazone class of compounds. It features a pyridazine core connected to a phenylhydrazone moiety, which contributes to its unique chemical properties and potential applications. The presence of both hydrazone and pyridazine functionalities renders this compound a subject of interest for various scientific research endeavors.
Vorbereitungsmethoden
Synthetic routes for N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide typically involve condensation reactions between hydrazides and aldehydes or ketones. One common method includes reacting 6-oxo-1,6-dihydropyridazine-3-carbohydrazide with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation
: The compound can be oxidized using reagents such as hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction
: Reduction of this compound can be achieved using reagents like sodium borohydride, yielding reduced hydrazine derivatives.
Substitution
: The aromatic ring in the compound allows for electrophilic aromatic substitution reactions, where halogens, nitro groups, or other substituents can be introduced using appropriate reagents and conditions.
Hydrolysis
: Under acidic or basic conditions, the hydrazone linkage can be hydrolyzed to yield the corresponding hydrazide and aldehyde or ketone.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has a wide range of applications in scientific research, including:
Chemistry
: Used as a precursor for the synthesis of various heterocyclic compounds, intermediates in organic synthesis, and catalysts in chemical reactions.
Biology
: Studied for its potential as a bioactive compound, including antimicrobial, antiviral, and anticancer properties.
Medicine
: Investigated for its potential therapeutic applications, such as enzyme inhibition, anti-inflammatory, and analgesic activities.
Industry
: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide involves its interaction with various molecular targets and pathways. Its hydrazone functionality allows it to form Schiff bases with amine groups in proteins, potentially inhibiting enzyme activity. The compound's pyridazine core can engage in π-π interactions with aromatic amino acids in proteins, modulating their function. Additionally, its hydroxyl group can participate in hydrogen bonding with biological macromolecules, affecting their stability and activity.
Vergleich Mit ähnlichen Verbindungen
N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide shares similarities with other hydrazone and pyridazine compounds, but it also possesses unique features:
Similar Compounds
: Examples include N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-hydrazinopyridine, N'-[(E)-(2-Hydroxyphenyl)methylidene]-3-hydrazinoquinoline, and N'-[(E)-(2-Hydroxyphenyl)methylidene]-4-hydrazinopyrimidine.
Uniqueness
: The presence of both hydrazone and pyridazine functionalities in a single molecule distinguishes it from other compounds, offering a unique combination of chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
375358-20-6 |
---|---|
Molekularformel |
C12H10N4O3 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
N-[(2-hydroxyphenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O3/c17-10-4-2-1-3-8(10)7-13-16-12(19)9-5-6-11(18)15-14-9/h1-7,17H,(H,15,18)(H,16,19) |
InChI-Schlüssel |
RAPAYNNWKRHDGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NNC(=O)C=C2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NNC(=O)C=C2)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.